2-脱氧-2-氟-1,3,5-三-O-苯甲酰-α-D-呋喃核糖

描述

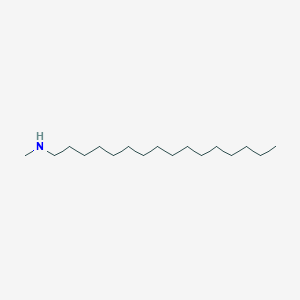

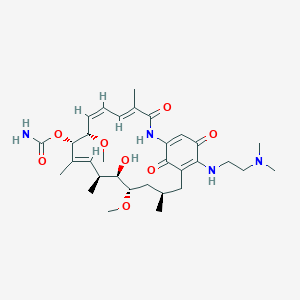

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a fluorinated sugar derivative that serves as a key intermediate in the synthesis of various nucleoside analogs. These analogs have significant biological activities, including antiviral and anticancer properties. The presence of the fluorine atom at the 2' position of the sugar moiety is critical for the biological activity of these compounds .

Synthesis Analysis

The synthesis of 2-deoxy-2-fluoro derivatives typically involves the use of protected sugar intermediates that are coupled with different bases to form the desired nucleoside analogs. For instance, the synthesis of 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines involves coupling dihalopurine with a protected sugar derivative followed by halogen replacement and deprotection steps . Similarly, the synthesis of 2'-deoxy-2'-fluoro nucleosides can be achieved by coupling a protected sugar with silylated bases in the presence of a catalyst like trimethylsilyl triflate . The synthesis of these compounds is often optimized to improve yields and selectivity for the desired isomers .

Molecular Structure Analysis

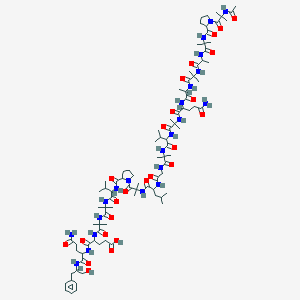

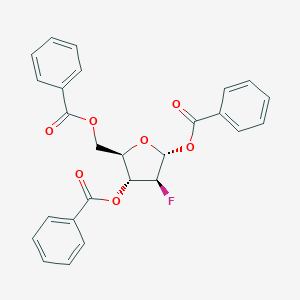

The molecular structure of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is characterized by the presence of a fluorine atom at the 2' position of the sugar ring, which significantly affects the chemical and biological properties of the nucleoside analogs derived from it. The fluorine atom is a small but highly electronegative substituent that can influence the sugar's conformation and the overall molecular stability .

Chemical Reactions Analysis

The chemical reactivity of 2-deoxy-2-fluoro sugar derivatives is largely defined by the protective groups and the fluorine substituent. The protective groups, such as benzoyl or acetyl groups, are strategically placed to facilitate the coupling reactions with various bases and are later removed to yield the final nucleoside analogs. The fluorine atom can enhance the stability of the glycosidic bond in the nucleoside analogs, making them resistant to enzymatic degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-deoxy-2-fluoro sugar derivatives are influenced by the fluorine substitution and the protective groups. These compounds are typically crystalline solids that can be purified by techniques such as high-performance liquid chromatography (HPLC). The specific activities and radiochemical purities of these compounds are critical parameters, especially for those labeled with radioactive isotopes like [18F] for use in positron emission tomography (PET) imaging . The introduction of fluorine can also affect the solubility, melting point, and stability of these compounds.

科学研究应用

氟代嘧啶在癌症化疗中的临床应用

2-脱氧-2-氟-1,3,5-三-O-苯甲酰-α-D-呋喃核糖是氟代嘧啶(例如 5-氟尿嘧啶 (5-FU) 和 5-氟-2'-脱氧尿苷 (5-FUDR))合成的前体,这些药物广泛用于癌症化疗。这些化合物已显示出在减轻晚期癌症患者(尤其是乳腺和胃肠道肿瘤)的临床效用。Heidelberger 和 Ansfield (1963) 的综述全面概述了这些药物的临床应用、生化和药理学研究,突出了它们在癌症治疗中的重要性 Heidelberger & Ansfield,1963.

使用氟代化合物在 PET 成像中的进展

氟-18 标记化合物(如 [18F]FLT(氟-3'-脱氧-3'-L-氟胸苷))在肿瘤学中用于正电子发射断层扫描 (PET) 成像的开发和使用为诊断和监测癌症治疗提供了新的机会。这些衍生自氟代嘧啶的化合物允许非侵入性分期和监测对抗癌治疗的反应。Been 等人 (2004) 和其他研究探讨了 [18F]FLT-PET 在临床研究中的潜力和局限性,强调了其作为增殖示踪剂的作用,尽管与 [18F]FDG 相比存在局限性 Been 等人,2004.

氟化学在个性化医疗中的应用

Gmeiner 的综述 (2020) 讨论了氟化学对氟代嘧啶在癌症治疗中的精确使用所做的贡献。它详细阐述了合成方法,包括放射性和稳定同位素的掺入,以及氟代核酸对核酸结构、动力学和氟代化合物对各种酶的抑制作用的影响。这篇综述强调了氟代嘧啶在个性化医疗时代不断演变的作用,提供了对其作用机制和增强治疗应用的潜力的见解 Gmeiner,2020.

氟取代效应的机理见解

Ray 等人 (2003) 研究了 5-氟取代对胞苷核苷酸类似物的机制后果,重点关注它们被 HIV-1 逆转录酶掺入和生物活性影响。他们的发现提供了对氟取代如何影响核苷酸掺入和抗病毒活性的更深入理解,突出了这种修饰对针对 HIV-1 的治疗功效的细微但显着影响 Ray 等人,2003.

属性

IUPAC Name |

[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-UXGLMHHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195315 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE | |

CAS RN |

97614-43-2 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)